N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to targetserotoninergic 5-HT 1A receptors and have shown anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These targets play crucial roles in neurotransmission and bacterial growth, respectively.
Mode of Action
This could lead to changes in cellular processes, such as neurotransmission or bacterial growth .
Biochemical Pathways
Based on the known targets, it can be inferred that the compound may influenceserotoninergic signaling pathways and bacterial growth pathways . The downstream effects of these interactions could include altered neurotransmission and inhibition of bacterial growth.
Pharmacokinetics
Similar compounds have been designed to improve pharmacokinetic profiles and alter bacterial cell penetrability, which could affect the compound’s bioavailability .
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , indicating potential anti-tubercular effects . Additionally, interaction with serotoninergic 5-HT 1A receptors could lead to changes in neurotransmission .
Properties
IUPAC Name |
N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c23-19(15-3-12-28-14-15)22-8-6-21(7-9-22)5-4-20-29(24,25)16-1-2-17-18(13-16)27-11-10-26-17/h1-3,12-14,20H,4-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCSAPINJFVVPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.